molecular formula C8H15N3S B13258503 Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine

Cat. No.: B13258503
M. Wt: 185.29 g/mol
InChI Key: FXHOMFXOYZUMSL-UHFFFAOYSA-N
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Description

Ethyl((2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl))amine is a chemical building block of interest in pharmaceutical and chemical research. This compound features a 1-methylimidazole ring connected to an ethylamine chain via a thioether (sulfanyl) linkage. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules. The specific molecular architecture of this amine, particularly the thioether-linked imidazole, is reminiscent of structures investigated for their antiprotozoal activity. Research on analogous compounds, specifically 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, has demonstrated potent activity against parasites such as Trincomalee vaginalis , Giardia intestinalis , and Entamoeba histolytica , with IC50 values in the nanomolar range, outperforming standard treatments like metronidazole . This suggests potential research applications in developing novel antimicrobial agents. Furthermore, the primary amine functional group makes this compound a versatile intermediate for further chemical synthesis. It can be used in amide coupling reactions or as a precursor for more complex molecules. In analytical chemistry, amines often undergo derivatization processes to improve their volatility and detection in techniques like Gas Chromatography/Mass Spectrometry (GC/MS) . Derivatization of amine groups can enhance chromatographic separation, improve peak shape, and increase the sensitivity and accuracy of analytical methods . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

N-ethyl-2-(1-methylimidazol-2-yl)sulfanylethanamine

InChI

InChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3

InChI Key

FXHOMFXOYZUMSL-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=NC=CN1C

Origin of Product

United States

Preparation Methods

Imidazole Ring Construction

The imidazole core can be synthesized via Debus–Radziszewski or Vilsmeier–Haack methods, with methylation at the nitrogen position being achieved through methylating agents such as methyl iodide or dimethyl sulfate.

Example reaction:

  • Starting from imidazole, methylation with methyl iodide in the presence of a base (e.g., potassium carbonate) yields 1-methylimidazole.

Reaction conditions:

Reagent Solvent Temperature Yield
Methyl iodide Acetone Reflux ~85-90%

Attachment of the Ethylamine Group

The final step involves nucleophilic substitution of the haloalkyl-sulfanyl intermediate with ethylamine.

Method:

  • React the haloalkyl-sulfanyl compound with excess ethylamine in ethanol or methanol.
  • Heating under reflux facilitates substitution, giving the target compound.

Reaction conditions:

Reagent Solvent Temperature Yield
Haloethyl sulfanyl derivative Ethanol Reflux ~70-80%

Representative Synthetic Pathway

Step Description Reagents & Conditions Yield Notes
1 Synthesis of 1-methylimidazole Methyl iodide, potassium carbonate, acetone, reflux 85-90% Methylation of imidazole
2 Preparation of haloethyl sulfide 2-Chloroethyl chloride + methylthiol Room temp, DMF, 24h 75-85%
3 Nucleophilic substitution with ethylamine Haloethyl sulfide + ethylamine Reflux, ethanol 70-80%
4 Final purification Chromatography N/A Purity >95%

Data Tables and Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield Remarks
Imidazole methylation Methyl iodide, K2CO3 Acetone Reflux 12h 85-90% Selective methylation at N1
Sulfanyl linkage formation 2-Chloroethyl chloride, methylthiol DMF Room temp to 50°C 24h 75-85% Nucleophilic substitution
Amine substitution Ethylamine Ethanol Reflux 12-16h 70-80% Final step to form target compound

Research Findings and Optimization Strategies

  • Catalysts and Additives: Use of phase-transfer catalysts or bases such as potassium carbonate enhances nucleophilic substitution efficiency.
  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor intermediate formation and completion.
  • Purification: Column chromatography with silica gel and suitable eluents ensures high purity, critical for biological activity studies.
  • Yield Optimization: Excess ethylamine and controlled reaction temperatures prevent side reactions and improve overall yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The ethyl group provides lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below compares the target compound with structurally related amines, emphasizing key differences in substituents, molecular weight, and physicochemical properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Position on Imidazole Key Functional Groups Purity Reference
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine hydrochloride (1185438-89-4) C₆H₁₂ClN₃S 193.69 2-position Sulfanyl, amine (HCl salt) 95%
2-(1-Methyl-1H-imidazol-4-yl)ethylamine hydrochloride (64710-63-0) C₆H₁₁ClN₃ 160.63 4-position Ethylamine (HCl salt) 96%
2-{2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethoxy}ethan-1-amine (1699600-02-6) C₈H₁₅N₃OS 201.29 2-position Sulfanyl, ethoxy, amine Not reported
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (501-75-7) C₆H₁₁N₃ 125.17 4-position Ethylamine Not reported
Key Observations:

Substituent Position : The position of the imidazole substituent (2- vs. 4-) significantly alters electronic properties. For example, the 2-sulfanyl group in the target compound may enhance hydrogen bonding compared to 4-substituted analogues .

Molecular Weight and Solubility : The hydrochloride salt form of the target compound increases molecular weight (193.69 vs. 125.17 for the free base in CAS 501-75-7), likely improving aqueous solubility .

Physicochemical Properties

  • Thermal Stability : The hydrochloride salt form (target compound) enhances stability compared to free bases, as seen in analogous amines .
  • For example, benzimidazole derivatives in show retention times as low as 0.6 minutes under ES+ conditions .

Biological Activity

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine, also known by its CAS number 1250882-68-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H15N3SC_8H_{15}N_3S and a molecular weight of 185.29 g/mol. The structure features an imidazole ring, which is known for its role in various biological functions.

The biological activity of this compound is primarily attributed to the presence of the imidazole moiety, which is a common scaffold in many bioactive compounds. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial activity. For instance, a study reported that certain imidazole derivatives demonstrated high inhibition zones against Escherichia coli, indicating potential as antibacterial agents .

Neuroprotective Effects

There is emerging evidence that imidazole derivatives may possess neuroprotective effects. A study highlighted the ability of certain imidazole compounds to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This suggests that this compound could have applications in neurodegenerative disease treatment.

Table 1: Summary of Biological Activities of Imidazole Derivatives

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and anticancer activity
AvapritinibInhibitor of mutant KIT
Imidazole-based compoundsNeuroprotective effects

Research Findings

Several studies have focused on synthesizing and characterizing imidazole derivatives with varying substituents to enhance their biological activity. For instance, modifications to the imidazole ring or the addition of sulfur-containing groups have been shown to increase antibacterial potency and selectivity against cancer cells .

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